molecular formula C11H15N3O4 B2611321 Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate CAS No. 2248355-69-1

Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate

Cat. No.: B2611321
CAS No.: 2248355-69-1
M. Wt: 253.258
InChI Key: VDFMTIQBAYCJSX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, a methylamino group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)ethylcarbamate
  • 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone

Uniqueness

Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .

Properties

IUPAC Name

tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)7-5-6-13-9(12-4)8(7)14(16)17/h5-6H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFMTIQBAYCJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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